molecular formula C13H18N2O2 B1521585 [1-(3-Aminobenzoyl)piperidin-4-yl]methanol CAS No. 1152501-30-8

[1-(3-Aminobenzoyl)piperidin-4-yl]methanol

Cat. No. B1521585
CAS RN: 1152501-30-8
M. Wt: 234.29 g/mol
InChI Key: PEFYGILHXBSXNJ-UHFFFAOYSA-N
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Description

“[1-(3-Aminobenzoyl)piperidin-4-yl]methanol” is a compound with the molecular formula C13H18N2O2 . It has a molecular weight of 234.29 g/mol .


Molecular Structure Analysis

The InChI code for “[1-(3-Aminobenzoyl)piperidin-4-yl]methanol” is 1S/C13H18N2O2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9,14H2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving derivatives of piperidine compounds, which are structurally related to [1-(3-Aminobenzoyl)piperidin-4-yl]methanol, has demonstrated their potential in synthesizing compounds with antimicrobial activity. One study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showcasing variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Enantiomeric Separation in Pharmaceutical Analysis

Another area of application is in the enantiomeric separation of drugs using chromatographic techniques. Studies on compounds with piperidine structures, similar to [1-(3-Aminobenzoyl)piperidin-4-yl]methanol, have been conducted to separate enantiomers of drugs, which is crucial for understanding the pharmacological activity of each enantiomer (Overbeke et al., 1997).

Catalytic Applications in Organic Synthesis

Piperidine derivatives are also used in catalytic applications for organic synthesis. For instance, a study reported a clean and cost-competitive method for selective N-methylation of amines using methanol, employing RuCl3.xH2O as a catalyst. This method tolerates various amines and allows for the synthesis of N-methylated products, demonstrating the utility of piperidine derivatives in facilitating catalytic reactions (Sarki et al., 2021).

Structural and Biochemical Studies

The structural and biochemical properties of piperidine derivatives, akin to [1-(3-Aminobenzoyl)piperidin-4-yl]methanol, have been explored through synthesis and characterization studies. These compounds have been evaluated for their antiproliferative activity and structural characterization using various spectroscopic techniques, contributing to the understanding of their potential bioactive properties (Benaka Prasad et al., 2018).

properties

IUPAC Name

(3-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYGILHXBSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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